

The Mechanism of C12FDG Cleavage by β -Galactosidase: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Dodecanoylamino fluorescein

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Introduction

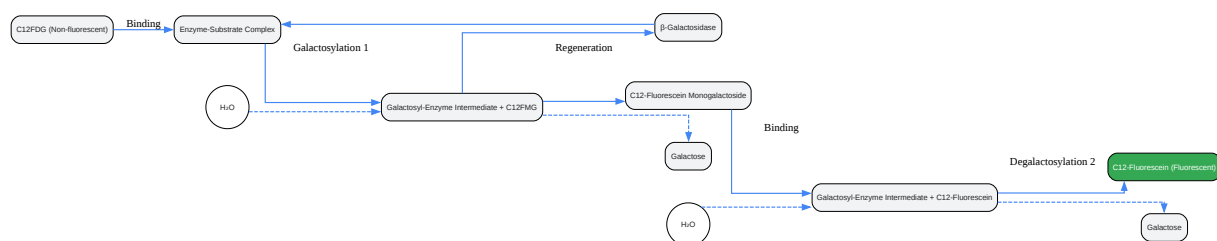
β -galactosidase, an enzyme renowned for its role in the lactose operon and as a widely used reporter in molecular biology, catalyzes the hydrolysis of β -galactosides into their constituent monosaccharides. Among the various substrates developed to assay its activity, **5-dodecanoylamino fluorescein di- β -D-galactopyranoside (C12FDG)** has emerged as a crucial tool, particularly for the detection of senescence-associated β -galactosidase (SA- β -gal) activity in living cells. Its lipophilic nature, conferred by the C12 acyl chain, facilitates its passage across cell membranes, where it is cleaved by intracellular β -galactosidase, resulting in a fluorescent signal.[1][2] This guide provides a comprehensive technical overview of the enzymatic mechanism of C12FDG cleavage, supported by experimental protocols and quantitative data for related substrates.

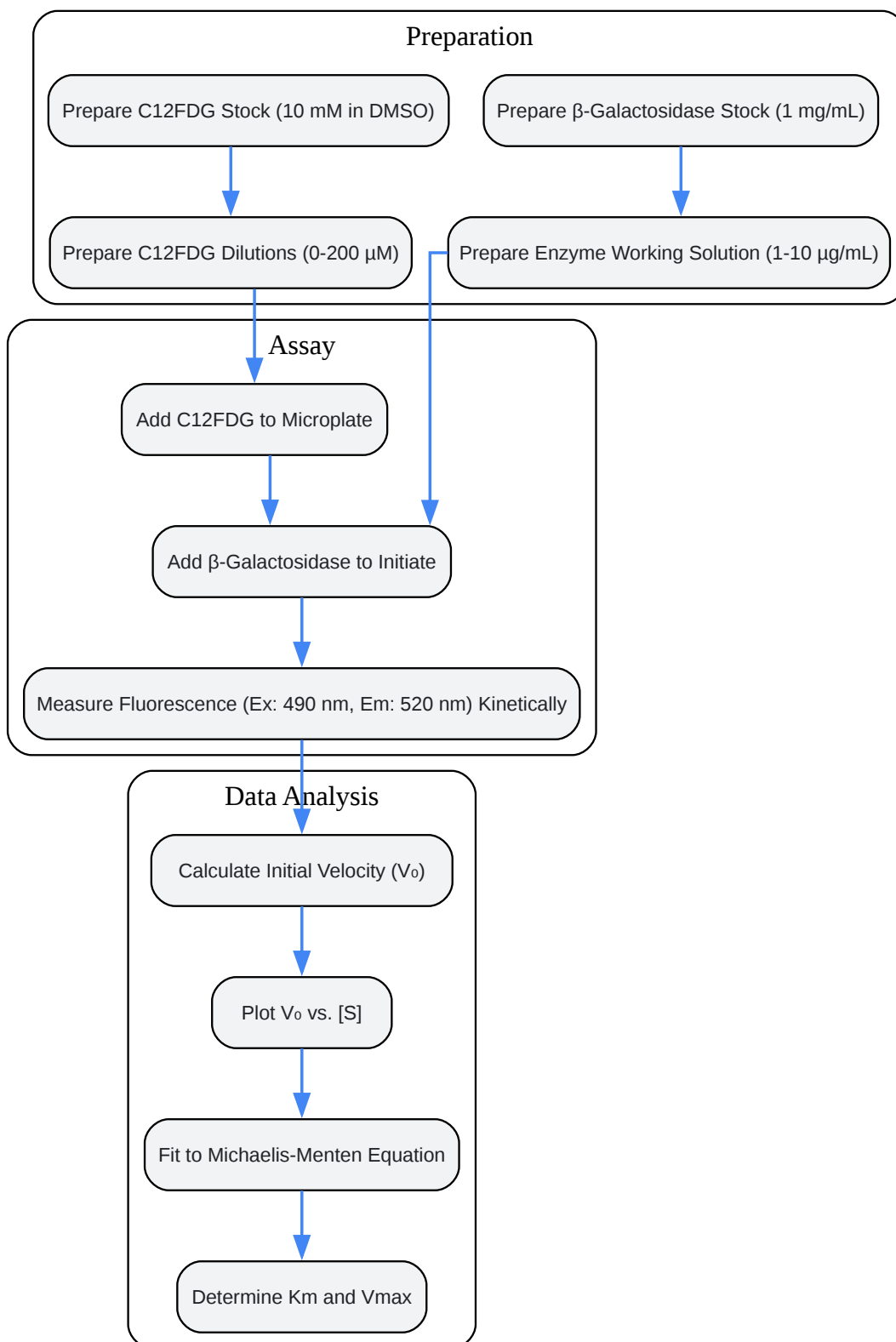
The Core Mechanism: A Two-Step Catalytic Cleavage

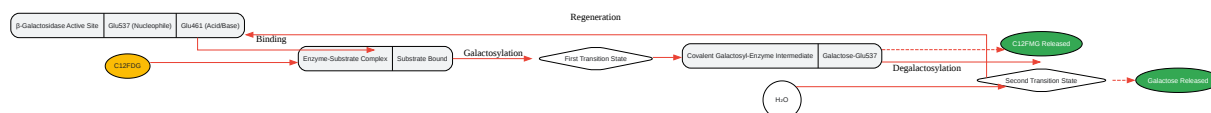
The cleavage of C12FDG by β -galactosidase follows a well-established double-displacement mechanism characteristic of retaining glycosidases.[3] This process involves two key catalytic residues within the enzyme's active site: a nucleophile (Glutamate 537 in *E. coli* β -galactosidase) and a general acid/base catalyst (Glutamate 461 in *E. coli* β -galactosidase).[4]

The overall reaction can be summarized as the sequential hydrolysis of the two β -D-galactopyranoside moieties from the fluorescein backbone of C12FDG. This process releases the highly fluorescent fluorescein molecule.^[1]

Signaling Pathway of C12FDG Cleavage







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